N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE

Description

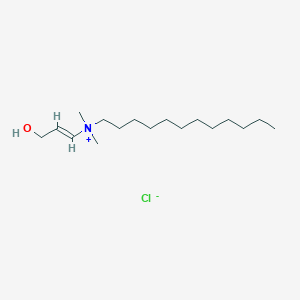

N,N-Dimethyl-N-dodecyl(3-hydroxyallyl) ammonium chloride (CAS: 38094-02-9) is a quaternary ammonium compound (QAC) with the molecular formula C₁₇H₃₇ClNO·Cl and a molecular weight of 342.45 g/mol . Its structure features a dodecyl (C12) alkyl chain, a dimethylamino group, and a 3-hydroxyallyl substituent. This combination confers surfactant properties, including micelle formation and antimicrobial activity.

- Oral LD₅₀ (rat): 1070 mg/kg (moderately toxic).

- Dermal LD₅₀ (rabbit): 200 mg/kg (poisonous by skin contact).

- Decomposition emits toxic fumes (Cl⁻, NH₃, NOₓ).

Properties

IUPAC Name |

dodecyl-[(E)-3-hydroxyprop-1-enyl]-dimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-19;/h14,16,19H,4-13,15,17H2,1-3H3;1H/q+1;/p-1/b16-14+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNIKUGQABQQKK-BACBYAOASA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C=CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[N+](C)(C)/C=C/CO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38094-02-9 | |

| Record name | Ammonium, dodecyldimethyl(3-hydroxypropenyl)-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE typically involves the reaction of N,N-dimethyldodecylamine with an allyl chloride derivative under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the temperature maintained between 60-80°C. The process involves the following steps:

Preparation of Intermediate: Ethanol, epichlorohydrin, and diisopropylamine are added to a stirring reactor with a reflux device. The temperature is increased to 60-80°C, and ethylene glycol is added slowly. The reaction is maintained for 4-10 hours to obtain a 3-chloro-2-hydroxyethoxypropanol intermediate.

Formation of Final Product: Water and N,N-dimethyldodecylamine are added to the intermediate. The temperature is maintained at 70-80°C, and the reaction is carried out for 2-4 hours. The reaction system is then subjected to reflux for an additional 2-4 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high conversion rates and cost efficiency. The solvents and catalysts used in the reaction can be recycled, reducing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary or secondary amines.

Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogen exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of bromide or iodide derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H36ClNO

- Molecular Weight : 305.9268 g/mol

- SMILES Notation : CCCCCCCCCCCCCN+(C)C.[Cl-]

Scientific Research Applications

N,N-Dimethyl-N-Dodecyl(3-Hydroxyallyl) Ammonium Chloride has been explored for its diverse applications in scientific research:

Chemistry

- Surfactant Role : It is utilized as a surfactant in various chemical reactions, enhancing solubility and dispersion of reactants.

- Reaction Medium : Acts as a medium for facilitating reactions involving hydrophobic compounds.

Biology

- Cell Membrane Studies : Employed to study interactions with cell membranes, particularly in understanding membrane permeability and integrity.

- Antiseptic Properties : Used as a disinfectant in laboratory settings to maintain sterile conditions.

Medicine

- Antimicrobial Treatments : Investigated for potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

- Pharmaceutical Preservative : Explored for use in preserving pharmaceutical formulations by inhibiting microbial growth.

Industrial Applications

- Cleaning Agents : Incorporated into industrial cleaning products due to its surfactant and disinfectant properties.

- Water Treatment : Utilized in water treatment processes as a biocide to control microbial growth.

Case Studies

-

Antimicrobial Efficacy Study :

- A study demonstrated that N,N-Dimethyl-N-Dodecyl(3-Hydroxyallyl) Ammonium Chloride exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting its use as a disinfectant in healthcare settings.

-

Membrane Interaction Research :

- Research focused on the interaction of this compound with lipid bilayers revealed insights into its mechanism of action, highlighting its potential for developing new antimicrobial agents.

Mechanism of Action

The compound exerts its effects by disrupting intermolecular interactions and dissociating lipid bilayers. This leads to the breakdown of cell membranes in microorganisms, resulting in their death. The molecular targets include the lipid components of cell membranes, and the pathways involved are primarily related to membrane integrity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Quaternary Ammonium Compounds

Alkyl Chain Length and Substituent Variations

N,N-Dimethyl-N-Dodecyl(2-Hydroxy-3-Chloropropyl) Ammonium Chloride

- Molecular Formula: C₁₇H₃₇Cl₂NO .

- Key Differences : Replaces the 3-hydroxyallyl group with a 2-hydroxy-3-chloropropyl moiety.

Didecyl Dimethyl Ammonium Chloride (DDAC)

- Molecular Formula : C₂₂H₄₈ClN .

- Structure : Two decyl (C10) chains instead of a single dodecyl chain.

- Applications : Broad-spectrum biocide in agriculture and surface disinfectants .

- Toxicity : Higher molecular weight may reduce acute toxicity compared to C12 analogs, but chronic exposure risks remain significant.

Hydrophilic Group Modifications

(3-(Dodecyloxy)-2-Hydroxypropyl)bis(2-Hydroxyethyl)methylammonium Chloride

- Molecular Formula: C₂₁H₄₆ClNO₄ .

- Key Differences : Contains two hydroxyethyl groups and a dodecyloxy chain.

- Properties : Enhanced water solubility due to multiple hydroxyl groups, making it suitable for cosmetic formulations.

N-(2-(2-Hydroxyethoxy)ethyl)-N,N-Dimethyl-1-Tetradecanaminium Chloride

- Molecular Formula: C₂₀H₄₄ClNO₂ .

- Structure : A tetradecyl (C14) chain with a polyethylene glycol-like hydroxyethoxyethyl group.

- Applications : Used in fabric softeners and personal care products due to balanced hydrophilicity-lipophilicity.

Physicochemical and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LD₅₀ (Oral, Rat) | Applications |

|---|---|---|---|---|---|

| N,N-Dimethyl-N-dodecyl(3-hydroxyallyl) | C₁₇H₃₇Cl₂NO | 342.45 | 3-hydroxyallyl, C12 | 1070 mg/kg | Surfactants, Disinfectants |

| Didecyl Dimethyl Ammonium Chloride (DDAC) | C₂₂H₄₈ClN | 362.08 | Two C10 chains | N/A | Agricultural biocides |

| Benzyldimethyldodecylammonium Chloride | C₂₁H₃₈ClN | 340.00 | Benzyl, C12 | ~500 mg/kg* | Hospital-grade disinfectants |

| (3-Dodecyloxy-2-hydroxypropyl)bis(...) | C₂₁H₄₆ClNO₄ | 412.05 | Two hydroxyethyl, dodecyloxy | N/A | Cosmetics, Emulsifiers |

Mechanistic Insights and Performance

- Antimicrobial Efficacy :

- Environmental Impact :

Biological Activity

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE (CAS No. 38094-02-9) is a quaternary ammonium compound notable for its surfactant and antimicrobial properties. This compound is increasingly utilized in various applications, including as a disinfectant, antiseptic, and in industrial cleaning agents. Its biological activity primarily stems from its ability to disrupt cell membrane integrity, making it effective against a wide range of microorganisms.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 305.9268 g/mol

- SMILES Notation : CCCCCCCCCCCN+(C)C.[Cl-]

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE functions by disrupting the lipid bilayer of microbial cell membranes. This disruption leads to:

- Cell Lysis : The breakdown of cellular integrity results in microbial death.

- Inhibition of Membrane-Bound Enzymes : The compound interferes with the activity of enzymes that are crucial for cellular metabolism.

- Disruption of Proton Motive Force : This affects ATP synthesis and other energy-dependent processes within the cell .

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity, effective against bacteria, fungi, and viruses. Studies have shown that it can effectively reduce microbial load in various settings, including healthcare and food industries.

- Case Study : A study on the antimicrobial effects of similar quaternary ammonium compounds demonstrated significant reductions in bacterial counts on contaminated surfaces when treated with these agents .

Toxicological Profile

Research indicates that while N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE is effective as a disinfectant, it also poses risks to non-target organisms. For instance, similar compounds have been shown to disrupt gut microbiota in honeybees, leading to detrimental effects on their health and ecological functions .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| N,N-Dimethyl-N-dodecyl(3-hydroxyallyl) ammonium chloride | Broad-spectrum | Hydroxylallyl group enhances surfactant properties |

| Didecyldimethylammonium chloride | Effective | Commonly used disinfectant |

| N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | Moderate | Zwitterionic surfactant for protein solubilization |

Research Findings

Recent studies have highlighted the potential adverse effects of quaternary ammonium compounds on non-target species. For example:

Q & A

Q. What are the recommended methods for synthesizing N,N-Dimethyl-N-Dodecyl(3-Hydroxyallyl) Ammonium Chloride, and what purity benchmarks are critical for research-grade material?

Methodological Answer:

- Synthesis Pathways : Quaternary ammonium compounds (QACs) like this are typically synthesized via alkylation of tertiary amines. For example, reacting N,N-dimethyldodecylamine with 3-chloro-2-propen-1-ol under controlled pH (7–9) and temperature (60–80°C) yields the target compound .

- Purity Standards : Use HPLC with UV detection (λ = 210–220 nm) to verify purity ≥95%, as impurities (e.g., unreacted amine or alkylating agents) can skew bioactivity results .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

Q. What are the key physical-chemical parameters (e.g., solubility, stability) influencing experimental design with this compound?

Methodological Answer:

Advanced Research Questions

Q. What strategies mitigate interference from this compound’s surfactant properties in biological assays?

Methodological Answer:

- Dilution below CMC : Use concentrations <0.8 mM to prevent micelle-induced false positives in cytotoxicity assays .

- Additive Buffers : Incorporate 0.1% BSA or Tween-20 to stabilize monomeric QACs and reduce nonspecific binding .

- Control Experiments : Compare results with structurally similar non-surfactant QACs (e.g., benzalkonium chloride) to isolate surfactant effects .

Q. How does the hydroxyl group in the allyl chain affect the compound’s reactivity compared to other QACs?

Methodological Answer:

-

Enhanced Hydrogen Bonding : The -OH group increases solubility in polar solvents (e.g., ethanol/water mixtures) but reduces lipid membrane permeability vs. non-hydroxylated QACs .

-

Oxidative Sensitivity : The allyl group undergoes photooxidation; use argon-sparged solutions for long-term stability studies .

-

Comparative Reactivity :

QAC Type Log P Antimicrobial Efficacy (MIC, μg/mL) Hydroxyallyl derivative 2.1 12.5 (E. coli) Benzalkonium chloride 3.8 6.2 (E. coli)

Q. What computational models predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- EPI Suite Modeling :

- Molecular Dynamics (MD) Simulations : Predict strong adsorption to soil organic matter (binding energy = -28.6 kcal/mol), reducing groundwater mobility .

- Validation : Compare MD results with experimental soil column chromatography (R² > 0.85 for retention time predictions) .

Contradictory Data Analysis

Issue : Discrepancies in reported cytotoxicity (IC50 ranges from 15 μM to 45 μM in mammalian cell lines).

Resolution :

- Variable Assay Conditions : FBS in culture media binds QACs, artificially elevating IC50 values. Use serum-free media or correct for protein binding .

- Cell Line Differences : HepG2 (liver) cells show higher tolerance (IC50 = 45 μM) vs. RAW 264.7 (macrophages, IC50 = 15 μM) due to metabolic detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.